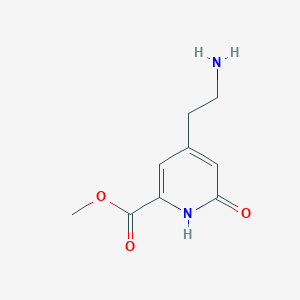
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxylic acid and 2-aminoethanol.
Esterification: The carboxylic acid group of 4-hydroxy-2-pyridinecarboxylic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxy-2-pyridinecarboxylate.
Amination: The hydroxyl group at the 4-position is then substituted with an aminoethyl group through a nucleophilic substitution reaction using 2-aminoethanol under basic conditions, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Methyl 4-(2-aminoethyl)-6-oxopyridine-2-carboxylate.
Reduction: Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-pyridinecarboxylate: Lacks the aminoethyl group, making it less versatile in biological interactions.
4-(2-Aminoethyl)-6-hydroxypyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Methyl 4-(2-hydroxyethyl)-6-hydroxypyridine-2-carboxylate: The hydroxyl group instead of the aminoethyl group alters its hydrogen bonding capabilities.
Uniqueness
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-4-6(2-3-10)5-8(12)11-7/h4-5H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
BDRISEOUXVCLQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















